2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
This compound is a potential analgesic target. It is a selective activator for TWIK-related K+ (TREK) channels . TREK channels are potential targets for pain and neurogenic inflammation .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized by the cyclocondensation of 2-acetyl benzimidazoles and 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone with thiourea .Molecular Structure Analysis
The compound binds to the cryptic binding site formed by P1 and TM4 in TREK-1, as suggested by computational modeling and experimental analysis . The carboxyl group of the compound is a structural determinant for binding to TREK-1/2 .Chemical Reactions Analysis
The reactivity of similar compounds towards some chemical reagents has been observed to produce different heterocyclic derivatives .properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3OS2/c1-16-6-11-20-22(12-16)32-25(27-20)28-24(30)15-31-23-14-29(21-5-3-2-4-19(21)23)13-17-7-9-18(26)10-8-17/h2-12,14H,13,15H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAATUYNJROKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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